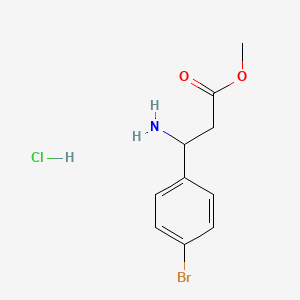

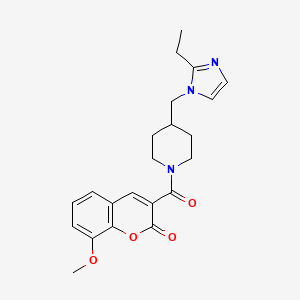

![molecular formula C11H16ClNO B2420278 [(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride CAS No. 2411180-63-5](/img/structure/B2420278.png)

[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride, also known as LY404039, is a drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of mGluR2/3 agonists and has been shown to modulate the glutamatergic neurotransmission system.

Scientific Research Applications

Synthesis and Chemical Properties

- Amino acid methyl ester hydrochlorides, similar in structure to [(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol; hydrochloride, are synthesized via the reaction of amino acids with methanol in the presence of trimethylchlorosilane. This method is effective for both natural and synthetic amino acids, including aromatic and aliphatic varieties (Li & Sha, 2008).

- The compound (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, structurally related to the query compound, is obtained through Steglich esterification and analyzed using various spectroscopic techniques (Nesterkina et al., 2017).

- In another example, (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, is used as a catalyst for the enantioselective epoxidation of α,β-enones (Lu et al., 2008).

Chemical Reactions and Derivatives

- Cyclopropenone oxime hydrochlorides are prepared from corresponding cyclopropenones and hydroxylamine hydrochloride in methanol, indicating the reactivity of cyclopropyl compounds in chemical synthesis (Yoshida et al., 1988).

- Optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid is synthesized via optical resolutions, demonstrating the potential for creating enantiomerically pure compounds from racemic mixtures (Shiraiwa et al., 2006).

- The synthesis of 3-amino-3-deoxy-L-talose and its derivatives showcases the versatility of cyclopropyl compounds in carbohydrate chemistry (Hünenberger et al., 1994).

Catalysis and Organic Chemistry

- Cyclopropylmethyl and (trans-2-phenylcyclopropyl)methyl radical clocks are used to study the lifetimes of triplet state biradicals, highlighting the importance of cyclopropyl groups in radical chemistry (Smart et al., 1997).

- The resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid and its transformation into various enantiomers demonstrate the potential for cyclopropyl compounds in stereoselective synthesis (Kovalenko & Kulinkovich, 2011).

Radical Chemistry and Enzymatic Reactions

- The study of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol and their reactivity in aqueous solutions contributes to our understanding of radical chemistry and enzymatic reactions (Bietti et al., 2006).

properties

IUPAC Name |

[(1R,2R)-1-(aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H/t10-,11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXWZGKZFMSPFU-NDXYWBNTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(CN)CO)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@]1(CN)CO)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide](/img/structure/B2420199.png)

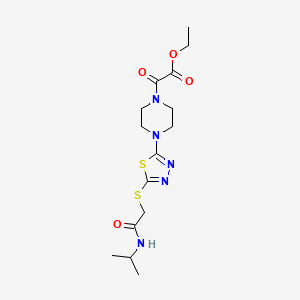

![2-Chloro-1-[4-(4,5,6,7-tetrahydrobenzotriazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2420200.png)

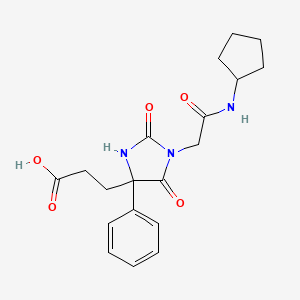

![2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2420201.png)

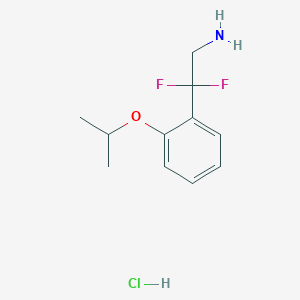

![2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B2420204.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2420205.png)

![1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2420214.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2420215.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2420217.png)